molecular formula C12H8FNO B1439648 4-Fluoro-3-(pyridin-3-yl)benzaldehyde CAS No. 1183051-95-7

4-Fluoro-3-(pyridin-3-yl)benzaldehyde

Cat. No. B1439648
CAS RN: 1183051-95-7
M. Wt: 201.2 g/mol
InChI Key: JKBOQKLDEDTDAT-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It has a molecular weight of 201.2 . The IUPAC name for this compound is 4-fluoro-3-(4-pyridinyl)benzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(pyridin-3-yl)benzaldehyde is 1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H . This indicates that the compound consists of a benzene ring substituted with a fluorine atom and a pyridine ring at the 4th and 3rd positions, respectively .


Physical And Chemical Properties Analysis

4-Fluoro-3-(pyridin-3-yl)benzaldehyde has a molecular weight of 201.2 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 337.3±32.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are of great interest due to their unique physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues . 4-Fluoro-3-(pyridin-3-yl)benzaldehyde can be used as a precursor in the synthesis of these fluorinated pyridines .

Development of Fluorine-Containing Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing fluorine atoms . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . 4-Fluoro-3-(pyridin-3-yl)benzaldehyde can be used in the synthesis of these fluorine-containing pharmaceuticals .

Synthesis of F18 Substituted Pyridines

F18 substituted pyridines are of special interest as potential imaging agents for various biological applications . 4-Fluoro-3-(pyridin-3-yl)benzaldehyde can be used in the synthesis of these F18 substituted pyridines .

Treatment of Hyperglycemia and Related Disorders

Compounds synthesized from 4-Fluoro-3-(pyridin-3-yl)benzaldehyde may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of Anticancer Compounds

4-Fluoro-3-(pyridin-3-yl)benzaldehyde can be used in the synthesis of anticancer compounds. For instance, a novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

Synthesis of 3-Hydroxypyridin-4-Ones

A range of fluorinated 3-hydroxypyridin-4-ones having fluorine or fluorinated substituent attached at 2- or 5- position of the pyridine ring has been synthesized to improve biological properties of 3-hydroxypyridin-4-ones . 4-Fluoro-3-(pyridin-3-yl)benzaldehyde can be used in the synthesis of these compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The MSDS for this compound provides more detailed safety information .

properties

IUPAC Name

4-fluoro-3-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-4-3-9(8-15)6-11(12)10-2-1-5-14-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBOQKLDEDTDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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